LogP Shift Relative to Unsubstituted Piperazine Quantifies Lipophilicity Improvement
The target compound exhibits a calculated XLogP3-AA of 0.1 , compared to the experimentally determined LogP of unsubstituted piperazine, which is reported as approximately -0.16 . This represents a positive shift of +0.26 log units, indicating increased lipophilicity that is expected to enhance passive membrane permeability while remaining within the drug-like range (LogP < 5). The comparison is a class-level inference based on the structural difference imposed by the piperidin-1-ylmethyl substituent.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | Unsubstituted piperazine: experimental LogP = -0.16 |
| Quantified Difference | +0.26 log units |
| Conditions | Calculated value (XLogP3-AA) vs. experimental value; computational source: Guidechem ; experimental reference from Chem960 for piperazine . |
Why This Matters
A LogP near zero balances aqueous solubility and membrane permeability, a key criterion for oral bioavailability in drug discovery; the quantifiable shift differentiates the compound from the more hydrophilic piperazine core.
